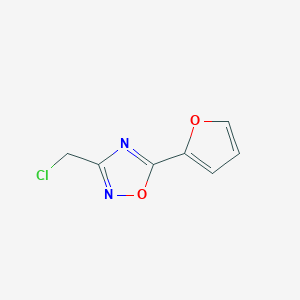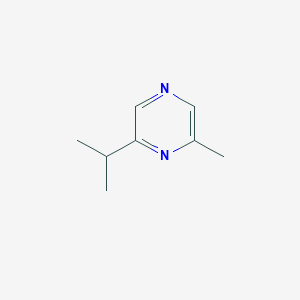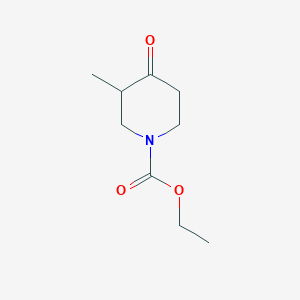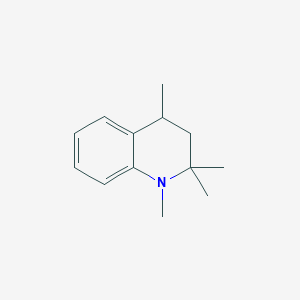
1,2,2,4-tetramethyl-3,4-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,4-tetramethyl-3,4-dihydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by its unique structure, which includes a quinoline ring system with four methyl groups attached at positions 1, 2, 2, and 4
準備方法
1,2,2,4-tetramethyl-3,4-dihydroquinoline can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formaldehyde and hydrogen chloride can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
化学反応の分析
1,2,2,4-tetramethyl-3,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents. These reactions often lead to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include various quinoline derivatives with different functional groups.
科学的研究の応用
1,2,2,4-tetramethyl-3,4-dihydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
1,2,2,4-tetramethyl-3,4-dihydroquinoline can be compared with other similar compounds, such as:
2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound has one less methyl group, which can affect its reactivity and applications.
1,2,3,4-tetrahydroquinoline: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline: Similar in structure but with a different arrangement of methyl groups, leading to variations in chemical properties and applications.
The uniqueness of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline lies in its specific methyl group arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
1,2,2,4-tetramethyl-3,4-dihydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-9-13(2,3)14(4)12-8-6-5-7-11(10)12/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQAZRQPYXELGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557662 |
Source


|
| Record name | 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-26-5 |
Source


|
| Record name | 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
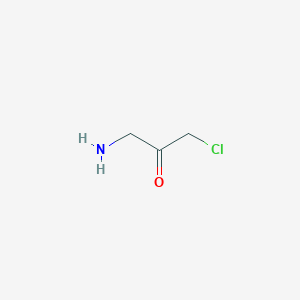
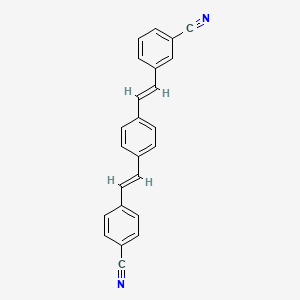
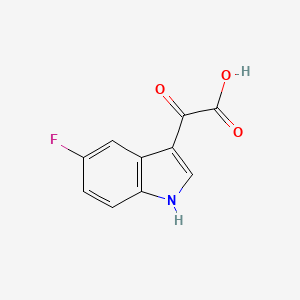
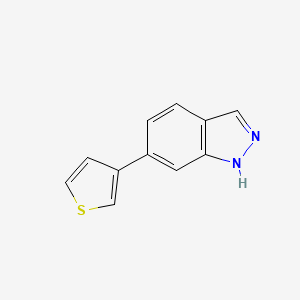
![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)
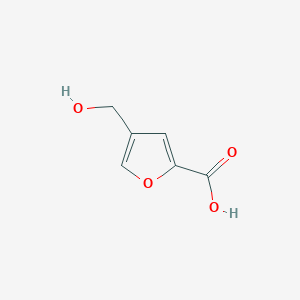


![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1627443.png)
![Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1627444.png)
